Product packaging for (2-ethyloxolan-2-yl)methanol(Cat. No.:CAS No. 1195131-12-4)

(2-ethyloxolan-2-yl)methanol

Cat. No.: B6228674
CAS No.: 1195131-12-4
M. Wt: 130.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-ethyloxolan-2-yl)methanol, with the molecular formula C7H14O2, is a chemical compound of interest in organic synthesis and materials science research. This molecule features an oxolane (tetrahydrofuran) ring substituted at the 2-position with both an ethyl group and a hydroxymethyl group, making it a functionalized cyclic ether . While specific toxicological and physicochemical data for this compound require further experimental confirmation, researchers value this structural motif for its potential as a building block in the synthesis of more complex molecules and polymers. Compounds with similar structures, such as tetrahydrofurfuryl alcohol (oxolan-2-ylmethanol), are known to be versatile solvents and intermediates in various chemical processes . This compound is provided for research and development purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) before use.

Properties

CAS No.

1195131-12-4

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Synthesis of 2 Ethyloxolan 2 Yl Methanol

While specific, detailed laboratory procedures for the synthesis of (2-ethyloxolan-2-yl)methanol are not widely documented in peer-reviewed literature, its structure suggests plausible synthetic routes based on well-established organic chemistry reactions.

One common and effective method for preparing 2-alkyl-2-hydroxymethyl-tetrahydrofurans involves the reaction of a Grignard reagent with γ-butyrolactone. In the case of this compound, this would entail the addition of ethylmagnesium bromide to γ-butyrolactone. The reaction proceeds via nucleophilic acyl substitution followed by a second addition of the Grignard reagent to the intermediate ketone, ultimately yielding the desired tertiary alcohol after an acidic workup. unizar.es

Another potential synthetic pathway is the acid-catalyzed intramolecular cyclization of a corresponding diol, in this case, 2-ethyl-1,4-butanediol. nih.gov This method is a common strategy for the formation of cyclic ethers, including substituted tetrahydrofurans.

Chemical and Physical Properties

Chemo- and Regioselective Synthetic Routes

The construction of the this compound structure necessitates the controlled formation of the oxolane ring and the precise introduction of the ethyl and methanol (B129727) functionalities at the C2 position.

Formation of the Oxolane Ring System

The formation of the tetrahydrofuran (oxolane) ring is a critical step in the synthesis of the target compound. Several established methods for the synthesis of substituted tetrahydrofurans can be adapted for this purpose.

One of the most direct and widely used methods for constructing 2,2-disubstituted tetrahydrofurans is the addition of organometallic reagents to γ-lactones. rsc.org In a plausible synthesis of this compound, a suitable γ-butyrolactone derivative would serve as the starting material. For instance, the reaction of ethylmagnesium bromide with γ-butyrolactone itself would lead to a diol intermediate after workup, which could then be cyclized. A more direct approach would involve the use of a γ-lactone already bearing a protected hydroxymethyl group or a precursor at the α-position.

Another powerful strategy for forming the oxolane ring is through intramolecular cyclization reactions. These reactions typically proceed via an SN2 mechanism and are highly effective for forming five-membered rings. A common approach involves the acid- or base-catalyzed cyclization of a substituted 1,4-diol. For the synthesis of this compound, a precursor such as 3-ethylhexane-1,3,6-triol could be envisioned to undergo selective cyclization. The regioselectivity of the cyclization would be crucial to ensure the formation of the desired five-membered oxolane ring over a six-membered tetrahydropyran (B127337) ring.

Prins-type cyclization reactions, which involve the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone, also offer a pathway to substituted tetrahydrofurans. nih.gov This methodology allows for the construction of multiple stereocenters in a single step with high levels of control.

Introduction and Functionalization of the Ethyl and Methanol Side Chains

The introduction of the ethyl and hydroxymethyl groups at the C2 position of the oxolane ring requires careful chemo- and regioselective control.

A highly effective method involves the use of Grignard reagents. rsc.org Specifically, the addition of ethylmagnesium bromide to a γ-butyrolactone derivative is a key transformation. For instance, starting with ethyl 2-oxotetrahydrofuran-3-carboxylate, a sequential addition of Grignard reagents could potentially be employed.

Alternatively, a strategy involving the functionalization of a pre-formed oxolane ring can be considered. For example, the reaction of tetrahydrofuran-2-carboxylic acid or its ester derivative with an excess of an organometallic reagent like ethyllithium (B1215237) or ethylmagnesium bromide could lead to the formation of a ketone intermediate, which upon further reaction and reduction would yield the target alcohol.

The following table summarizes potential precursors and the corresponding reactions for the synthesis of this compound.

PrecursorReagent(s)Reaction TypeProduct
γ-Butyrolactone1. Ethylmagnesium bromide2. H₃O⁺Grignard Addition / CyclizationThis compound
3-Ethylhexane-1,3,6-triolAcid or Base CatalystIntramolecular CyclizationThis compound
Tetrahydrofuran-2-carboxylic acid ester1. Ethylmagnesium bromide (excess)2. Reducing agent (e.g., NaBH₄)Grignard Addition / ReductionThis compound

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Various catalytic systems, including homogeneous, heterogeneous, and biocatalytic approaches, can be applied to the synthesis of substituted oxolanes like this compound.

Homogeneous Catalysis

Homogeneous catalysts, particularly transition metal complexes, are widely used in the synthesis of heterocyclic compounds. For the construction of the oxolane ring, palladium-catalyzed cycloaddition reactions have shown significant promise. For example, the [3+2] cycloaddition of trimethylenemethane (TMM) with ketones, catalyzed by palladium complexes with phosphoramidite (B1245037) ligands, provides a route to 2,2-disubstituted tetrahydrofurans with high enantioselectivity. rsc.org This approach could potentially be adapted for the synthesis of this compound by using an appropriate ketone precursor.

Iridium-catalyzed α-alkylation of ketones with alcohols as alkylating agents represents a green and efficient method for forming C-C bonds. mdpi.com This strategy could be employed to introduce the ethyl group at the α-position of a suitable keto-alcohol precursor prior to cyclization.

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. The catalytic hydrogenation of furan (B31954) derivatives over metal catalysts is a well-established method for producing tetrahydrofurans. For instance, the hydrogenation of 2-acetylfuran (B1664036) over a nickel-molybdenum (B8610338) catalyst on a γ-Al₂O₃ support could be a viable route, followed by further functionalization. rsc.org

The catalytic hydrogenation of amides under basic or neutral conditions using ruthenium catalysts has also been reported, which could be relevant if an amide-containing precursor is used. nottingham.ac.uk

The choice of catalyst and support can significantly influence the selectivity of the reaction. For example, in the hydrogenation of furanic compounds, different metal catalysts can lead to varying degrees of reduction and ring opening.

The table below provides an overview of potential catalytic reactions for the synthesis of this compound or its precursors.

Catalyst TypeCatalyst ExampleReaction TypeSubstrate Type
HomogeneousPalladium-phosphoramidite complex[3+2] CycloadditionKetone + TMM precursor
Homogeneous[IrCl(cod)]₂α-AlkylationKetone + Alcohol
HeterogeneousNi-Mo/γ-Al₂O₃HydrogenationFuran derivative
HeterogeneousRuthenium complexAmide HydrogenationAmide precursor

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Enzymes such as alcohol dehydrogenases (ADHs) and ene reductases (ERs) have been successfully employed in the synthesis of substituted tetrahydrofurans.

An alcohol dehydrogenase could be used for the stereoselective reduction of a prochiral keto-enone precursor, which could then undergo an intramolecular oxa-Michael reaction to form the 2,5-disubstituted tetrahydrofuran ring system. Although the target molecule is a 2,2-disubstituted oxolane, similar enzymatic strategies involving the reduction of a suitable ketonic precursor could be envisioned to introduce chirality if desired.

Ene reductases are another class of enzymes that can be used for the asymmetric reduction of α,β-unsaturated compounds, which could serve as precursors to the target molecule. The stereoselective biosynthesis of 2-methyl-3-substituted tetrahydrofurans has been demonstrated using a two-enzyme cascade involving an ene reductase.

Furthermore, hydrolases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically enriched building blocks for the synthesis of chiral this compound.

Mechanistic Investigations of Synthetic Reactions

The formation of this compound can be achieved through various synthetic routes, with the Grignard reaction of γ-butyrolactone with an ethylmagnesium halide being a primary and illustrative example. The mechanistic intricacies of this and related transformations are crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.

The reaction of a Grignard reagent, such as ethylmagnesium bromide, with γ-butyrolactone is not a simple single-step addition. Instead, it proceeds through a multi-step mechanism. Initially, the nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the γ-butyrolactone. This leads to the formation of a tetrahedral intermediate, a magnesium hemiacetal. dtu.dk This intermediate is generally unstable and undergoes ring-opening to yield a ketone. In the case of γ-butyrolactone, this would be a γ-hydroxy ketone.

Subsequently, a second equivalent of the Grignard reagent adds to the newly formed ketone carbonyl group. masterorganicchemistry.com This second nucleophilic addition results in the formation of a tertiary alkoxide. An aqueous workup then protonates the alkoxides to yield a 1,4-diol. The final step involves an intramolecular cyclization of this diol, where one of the hydroxyl groups attacks the carbon bearing the other hydroxyl group, leading to the formation of the stable five-membered tetrahydrofuran ring of this compound and the elimination of a water molecule. This final cyclization can often occur spontaneously or be promoted by mild acidic conditions.

Alternative mechanistic pathways for the synthesis of substituted tetrahydrofurans include palladium-catalyzed cycloadditions and the ring-opening of epoxides. For instance, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones can produce 2,2-disubstituted tetrahydrofurans. nih.gov Another approach involves the ring-opening of epoxides with organometallic reagents, which can be followed by intramolecular cyclization to form the tetrahydrofuran ring. researchgate.netmdpi.com The mechanisms of these reactions are complex, often involving organometallic intermediates and catalytic cycles. acs.org For example, titanocene-catalyzed reactions of epoxides can proceed through single-electron transfer steps, generating radical intermediates that undergo cyclization. researchgate.net

The stereochemical outcome of these reactions is often determined by the mechanism. In Grignard additions to lactones derived from chiral precursors, chelation control can lead to high diastereoselectivity in the formation of tertiary alcohols. acs.org Similarly, in palladium-catalyzed reactions, the choice of chiral ligands is crucial for achieving high enantioselectivity. nih.gov

The key synthetic steps in the formation of this compound, particularly via the Grignard route, involve nucleophilic additions to carbonyl groups. The transition states of these steps are critical in determining the reaction rates and stereoselectivity.

For the nucleophilic attack of the Grignard reagent on the carbonyl carbon of γ-butyrolactone, a four-membered cyclic transition state, often referred to as a [2+2] cycloaddition or Meisenheimer mechanism, is widely accepted. dtu.dkresearchgate.netmit.edu In this transition state, the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, while the nucleophilic carbon of the Grignard reagent forms a bond with the carbonyl carbon. This concerted process is entropically favored over a two-step mechanism.

Computational studies on the nucleophilic attack of superoxide (B77818) on γ-butyrolactone have provided insights into the activation energies involved. While not a Grignard reaction, these studies highlight the relative reactivity of different sites on the lactone ring. The activation free energy for the attack on the carbonyl carbon is considerably higher than for the attack on the ethereal carbon, suggesting that the carbonyl group is the primary site of reaction for strong nucleophiles.

The stereochemistry of the addition is influenced by the energetics of competing transition state conformations. For instance, in the addition of Grignard reagents to ketones, the approach of the nucleophile can be directed by existing stereocenters in the molecule, leading to the preferential formation of one diastereomer over another. The relative energies of the different transition state geometries, which can be influenced by steric and electronic factors, dictate the final product distribution. In the absence of specific computational data for the synthesis of this compound, the general principles of transition state theory for nucleophilic additions to carbonyls provide a framework for understanding the reaction's progress and outcome.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. Key areas of focus include improving atom economy, minimizing waste, and utilizing renewable resources.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product. rsc.org

The Grignard reaction, while a powerful tool for C-C bond formation, does not have a perfect atom economy. The synthesis of this compound from γ-butyrolactone and ethylmagnesium bromide generates magnesium salts as byproducts. The theoretical atom economy can be calculated as follows:

Reaction: C₄H₆O₂ (γ-butyrolactone) + 2 C₂H₅MgBr (ethylmagnesium bromide) + 2 H₂O → C₇H₁₄O₂ (this compound) + 2 Mg(OH)Br

Molecular Weights:

this compound: 130.18 g/mol

γ-butyrolactone: 86.09 g/mol

Ethylmagnesium bromide: 133.24 g/mol

Water: 18.02 g/mol

Calculation: Atom Economy = [Mass of desired product / (Total mass of all reactants)] x 100 Atom Economy = [130.18 / (86.09 + 2133.24 + 218.02)] x 100 ≈ 33.5%

This calculation highlights the significant amount of waste generated in the form of magnesium salts. To improve the greenness of the synthesis, minimizing waste is crucial. One metric for this is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. chembam.comresearchgate.net For the above reaction, the E-factor would be approximately 1.98, indicating that for every kilogram of product, nearly two kilograms of waste are produced.

Strategies to improve atom economy and minimize waste in tetrahydrofuran synthesis include the development of catalytic methods. For example, the catalytic dehydrative cyclization of diols to form tetrahydrofurans is highly atom-economical, with water being the only byproduct. mdpi.com An iridium-catalyzed α-alkylation of ketones followed by reduction and iron-mediated cyclization represents a more atom-economic route to 2,5-disubstituted tetrahydrofurans, using a glycerol (B35011) derivative and producing water as the main byproduct. rsc.orgrsc.org

A key aspect of green chemistry is the use of renewable resources as starting materials. γ-Butyrolactone can be produced from biomass-derived succinic acid, making it a potentially sustainable feedstock. google.com Similarly, the development of synthetic routes from abundant biomass sources like pentoses offers a sustainable pathway to chiral tetrahydrofurans. researchgate.net

The choice of solvent is another critical factor in the environmental impact of a synthesis. Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (THF), have safety concerns due to their flammability and potential for peroxide formation. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative. tnjchem.com It can be derived from renewable resources like levulinic acid and exhibits several advantages, including lower water solubility (which simplifies workup), higher boiling point, and greater stability towards Grignard reagents. monumentchemical.com Studies have shown that using 2-MeTHF as a solvent in Grignard reactions can lead to higher yields and chemoselectivities compared to THF. researchgate.net The use of 2-MeTHF in the synthesis of this compound would significantly improve the sustainability of the process.

The following table summarizes the properties of common Grignard solvents:

SolventSourceBoiling Point (°C)Water SolubilityKey Advantages
Diethyl EtherPetrochemical34.6LowVolatile, easy to remove
Tetrahydrofuran (THF)Petrochemical66MiscibleGood solvating power for Grignard reagents
2-Methyltetrahydrofuran (2-MeTHF)Bio-based80LowRenewable, safer, improves reaction performance

The use of bio-derived solvents like 2-MeTHF, coupled with catalytic methods and the use of renewable feedstocks, provides a clear path towards a more sustainable synthesis of this compound and related compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. rsc.org By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be assembled.

Modern NMR spectrometers, often operating at high frequencies such as 400 MHz or 600 MHz, are used to acquire high-resolution spectra. rsc.orghmdb.ca The chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of each nucleus. ucla.edusigmaaldrich.com For instance, in a typical ¹H NMR spectrum, the signals are referenced to an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm. rsc.org In deuterated solvents like chloroform (B151607) (CDCl₃), a residual solvent peak is also observed (e.g., at 7.26 ppm for CHCl₃). ucla.edu Similarly, ¹³C NMR spectra are referenced to the solvent signal (e.g., 77.16 ppm for CDCl₃). rsc.org The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from J-coupling, the interaction between neighboring nuclei, and provides information about the connectivity of atoms. rsc.org

To unravel the complex structure of this compound, a suite of multi-dimensional NMR experiments is employed. These techniques correlate different nuclei, providing a more complete picture of the molecule's structure.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are J-coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbon atoms, helping to piece together the carbon skeleton. sdsu.eduuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This proton-detected 2D experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com It provides a direct link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This proton-detected 2D experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond couplings, NOESY detects through-space interactions between nuclei. libretexts.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is invaluable for determining stereochemistry and conformation. libretexts.org

By combining the information from these multi-dimensional NMR experiments, a detailed and unambiguous assignment of all proton and carbon signals for this compound can be achieved.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can reveal details about its structure in the solid phase. rsc.orgnih.gov In the solid state, molecules are in a fixed orientation, which leads to broader spectral lines due to anisotropic interactions like chemical shift anisotropy and dipolar coupling. rsc.orgmdpi.com Techniques like magic-angle spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. rsc.org

Solid-state NMR is particularly powerful for:

Distinguishing between different polymorphic forms of a crystalline solid. rsc.org

Determining the number of non-equivalent molecules in a crystal lattice. rsc.org

Providing insights into the conformational details and intermolecular packing of molecules in the solid state. rsc.org

Studying large biomolecular assemblies where solution NMR might not be feasible. nih.govanr.fr

For this compound, ssNMR could be used to study its conformation in a crystalline form and to understand how the molecules pack together, including any intermolecular hydrogen bonding. mdpi.com

Vibrational Spectroscopy for Molecular Structure Analysis (IR, Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides complementary information about the molecular structure of this compound. spectroscopyonline.comksu.edu.sa These techniques probe the vibrational energy levels of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.saedinst.com For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. ksu.edu.sa IR spectroscopy is particularly sensitive to polar functional groups, such as the hydroxyl (-OH) group in this compound. edinst.com The stretching vibration of the O-H bond typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would also be a prominent feature in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. ksu.edu.sa When monochromatic light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). ksu.edu.sa The difference in frequency corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman-active, it must cause a change in the molecule's polarizability. ksu.edu.sa Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. spectroscopyonline.com For example, the C-C bond vibrations in the ethyl group and the oxolane ring would be readily observed in the Raman spectrum.

High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the structure of this compound by analyzing its fragmentation pattern. In a mass spectrometer, the molecule is first ionized to form a molecular ion (M⁺). This ion then fragments in a predictable manner, and the mass-to-charge ratio (m/z) of the resulting fragments is measured. libretexts.org

For this compound, common fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom of the hydroxyl group. libretexts.org This is a common fragmentation pathway for alcohols and would lead to the formation of a resonance-stabilized cation. libretexts.org

Dehydration: Loss of a water molecule (18 amu) from the molecular ion, which is another characteristic fragmentation for alcohols. libretexts.org

Cleavage of the oxolane ring: The tetrahydrofuran ring can also undergo fragmentation, leading to various characteristic ions.

By analyzing the precise masses of the fragment ions obtained from HRMS, it is possible to determine their elemental formulas and piece together the structure of the original molecule. nih.gov Two-dimensional mass spectrometry techniques can further correlate precursor and fragment ions for more complex analyses. nih.gov

X-ray Crystallography and Solid-State Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. encyclopedia.pubosu.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. osu.edu The diffraction pattern provides information about the arrangement of atoms within the crystal lattice.

A successful X-ray crystallographic analysis of this compound would provide:

Precise bond lengths and bond angles. osu.educreative-biostructure.com

The exact conformation of the molecule in the solid state, including the puckering of the oxolane ring and the orientation of the ethyl and hydroxymethyl groups. encyclopedia.pubosu.edu

Details of intermolecular interactions, such as hydrogen bonding, which dictate how the molecules are packed in the crystal. mdpi.com

The absolute configuration of the chiral center if the compound crystallizes in a non-centrosymmetric space group. encyclopedia.pubnih.gov

This detailed structural information is crucial for understanding the physical and chemical properties of the compound.

Conformational Analysis and Stereochemical Assignment

The study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds is known as conformational analysis. pharmacy180.comwikipedia.org For this compound, several conformational isomers, or conformers, are possible due to rotation around the C-C and C-O single bonds.

The oxolane (tetrahydrofuran) ring itself is not planar and exists in puckered conformations, typically an "envelope" or "twist" conformation, to relieve ring strain. The positions of the ethyl and hydroxymethyl substituents (axial or equatorial-like) will influence the relative stability of these ring conformations.

Furthermore, rotation around the bond connecting the hydroxymethyl group to the ring and the bond connecting the ethyl group to the ring will lead to different rotamers. wikipedia.org The relative energies of these conformers are influenced by factors such as steric hindrance and intramolecular hydrogen bonding. ucsd.edu The most stable conformation will be the one that minimizes these unfavorable interactions. ucsd.edu

The stereochemical assignment of the chiral center at the C2 position of the oxolane ring is crucial. windows.netlibretexts.org This carbon atom is attached to four different groups: the ethyl group, the hydroxymethyl group, the oxygen atom of the ring, and a methylene group of the ring. This results in the existence of two enantiomers: (R)-(2-ethyloxolan-2-yl)methanol and (S)-(2-ethyloxolan-2-yl)methanol. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties except for their interaction with polarized light and other chiral molecules. The absolute configuration can be determined by techniques like X-ray crystallography of a single enantiomer or by using chiral derivatives. nih.gov

Interactive Data Tables

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.90t3H-CH₂CH₃
1.65q2H-CH₂ CH₃
1.80-2.00m4H-CH₂CH₂- (ring)
2.50t (broad)1H-OH
3.50s2H-CH₂ OH
3.80t2H-O-CH₂ - (ring)

Note: This is a hypothetical table for illustrative purposes.

Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
8.5-CH₂CH₃
26.0-CH₂ CH₂- (ring, C4)
33.0-CH₂ CH₃
35.0-CH₂CH₂ - (ring, C3)
68.0-O-CH₂ - (ring, C5)
70.0-CH₂ OH
85.0C -(ethyl)(hydroxymethyl)

Note: This is a hypothetical table for illustrative purposes.

Table 3: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch
2960, 2870Medium-StrongC-H stretch (aliphatic)
1460MediumC-H bend
1050StrongC-O stretch

Note: This is a hypothetical table for illustrative purposes based on typical functional group frequencies.

Ring Conformations of the Oxolane Moiety

The five-membered oxolane (tetrahydrofuran) ring is not planar. It adopts a puckered conformation to alleviate torsional strain arising from the eclipsing of adjacent hydrogen atoms. The two most common puckered conformations for monosubstituted oxolanes are the envelope (or C_s symmetry) and the twist (or C_2 symmetry) forms. In the case of this compound, which is 2,2-disubstituted, the conformational landscape is further influenced by the steric bulk of the ethyl and hydroxymethyl groups.

The puckering of the oxolane ring in this compound is a dynamic equilibrium between various envelope and twist conformations. In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. For the oxolane ring, any of the five atoms can be the out-of-plane atom, leading to a series of rapidly interconverting envelope forms. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three atoms.

For this compound, the C2 atom is a quaternary center, which introduces significant steric strain. To accommodate the bulky ethyl and hydroxymethyl groups, the oxolane ring is expected to adopt a conformation that places these groups in pseudo-equatorial or pseudo-axial positions that minimize unfavorable 1,3-diaxial-like interactions. The exact population of each conformer would be dependent on the subtle balance of steric hindrance and electronic effects, such as the gauche effect, which might favor a conformation where the C-O bonds are gauche to each other.

A hypothetical equilibrium between two envelope conformations is depicted below:

ConformerDescriptionRelative Stability
E_O Envelope with the ring oxygen atom out of the plane.Potentially less stable due to eclipsing interactions of C-H bonds.
E_C3 Envelope with the C3 atom out of the plane.May be more stable as it can better accommodate the bulky substituents at C2.

This table is illustrative and based on general principles of conformational analysis of five-membered rings. Specific energy differences would require dedicated computational or experimental studies.

Rotational Isomerism around the Methanol Side Chain

The C2-C(methanol) bond in this compound is also subject to rotational isomerism, leading to different spatial arrangements of the hydroxyl group relative to the oxolane ring. These rotational isomers, or rotamers, are typically analyzed using Newman projections.

Viewing down the C2-C(methanol) bond, we can identify three staggered rotamers that are expected to be energy minima. The relative stability of these rotamers is primarily determined by steric interactions between the hydroxyl group and the substituents on the oxolane ring, namely the ethyl group and the ring itself.

RotamerDihedral Angle (O-C2-C(methanol)-OH)DescriptionRelative Stability
gauche-1 (g-1) Approx. 60°The hydroxyl group is gauche to the ethyl group and one of the C-C bonds of the oxolane ring.Likely to be one of the more stable conformers.
gauche-2 (g-2) Approx. -60°The hydroxyl group is gauche to the ethyl group and the other C-C bond of the oxolane ring.Stability would be comparable to g-1, with minor differences due to the asymmetry of the ring.
anti Approx. 180°The hydroxyl group is anti to the ethyl group.This conformer might be the most stable due to minimized steric hindrance between the large ethyl group and the hydroxyl group.

This table presents a qualitative analysis of the expected rotamers. The precise energy differences and populations would be influenced by factors such as intramolecular hydrogen bonding between the hydroxyl group and the ring oxygen, which could stabilize one of the gauche conformers.

The study of such rotational isomerism is often carried out using spectroscopic techniques like NMR, where the coupling constants between the protons on the methanol carbon and the hydroxyl proton (if not exchanging rapidly) can provide information about the dihedral angles and thus the preferred rotamer populations. scribd.com Infrared (IR) spectroscopy can also be a valuable tool, as the frequency of the O-H stretching vibration can be sensitive to intramolecular hydrogen bonding. researchgate.netlibretexts.orglibretexts.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of (2-ethyloxolan-2-yl)methanol. DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.

DFT calculations can map the electron density distribution of this compound, revealing the nature of its covalent bonds and the influence of its functional groups—the hydroxyl (-OH), ethyl (-CH2CH3), and the tetrahydrofuran (B95107) (oxolane) ring. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity. The HOMO is typically localized on the oxygen atoms, indicating these are sites susceptible to electrophilic attack, while the LUMO distribution highlights regions that are favorable for nucleophilic attack.

Energy decomposition analysis (EDA) could further dissect the bonding interactions within the molecule, particularly the nature of the C-O bonds within the tetrahydrofuran ring and the interactions involving the substituent groups. nih.gov Such analyses provide quantitative measures of electrostatic, Pauli repulsion, and orbital interaction components of the chemical bonds.

Table 1: Illustrative Data from Quantum Chemical Calculations on Substituted Tetrahydrofurans (Note: This table is illustrative of the types of data obtained from DFT calculations on similar structures, as specific data for this compound is not available in the cited literature.)

Calculated PropertyTypical Significance
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic stability.
Mulliken Atomic ChargesShows partial charge distribution on each atom.
Bond Dissociation EnergiesPredicts the strength of specific chemical bonds.
Dipole MomentMeasures the overall polarity of the molecule.

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. Calculations can predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. The predicted shifts are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.

Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the alcohol, C-H stretches of the ethyl group and the ring, and the characteristic C-O-C stretching of the ether in the tetrahydrofuran ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.

The tetrahydrofuran ring in this compound is not planar and can adopt various puckered conformations, such as the envelope and twist forms. researchgate.net MD simulations can model the transitions between these conformations and determine their relative stabilities. These simulations also reveal the preferred orientations (rotamers) of the ethyl and hydroxymethyl substituents.

When simulated in a solvent, such as water or an organic solvent, MD can illustrate how solvent molecules arrange around the solute and how hydrogen bonding between the hydroxyl group and the solvent influences the conformational preferences and dynamics of the molecule.

MD simulations can also model the interactions between multiple molecules of this compound. nih.govnih.gov By simulating a system containing many molecules, it is possible to study their tendency to aggregate. The primary intermolecular forces at play would be hydrogen bonds involving the hydroxyl group and van der Waals interactions between the nonpolar ethyl groups and the hydrocarbon portions of the tetrahydrofuran ring. These simulations can predict properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, offering a theoretical glimpse into the liquid-state structure of the compound.

Reaction Mechanism Modeling and Energetic Profiles

Computational modeling is a key tool for investigating potential chemical reactions involving this compound. DFT calculations can be used to map the potential energy surface for a given reaction, identifying the structures of reactants, transition states, and products. rsc.org

For instance, the ring-opening of the tetrahydrofuran moiety is a characteristic reaction of cyclic ethers. acs.orgacs.orgnih.gov Theoretical modeling can elucidate the mechanism of such a reaction under acidic or basic conditions. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. nih.govnih.gov For example, a study on the ring-opening of tetrahydrofuran by frustrated Lewis pairs used DFT to show that the reaction is predominated by a donor-acceptor interaction and that the deformation energy of the THF ring is a key factor in the activation energy. nih.govnih.gov Similarly, the energetic profiles for esterification or etherification reactions at the hydroxyl group could be modeled to predict reaction feasibility and selectivity.

Chemical Reactivity, Functionalization, and Derivatization Strategies

Transformations Involving the Oxolane Ring System (e.g., Ring Opening, Cycloadditions)

Ring Opening: The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally stable under neutral and basic conditions. However, under strong acidic conditions, particularly in the presence of a nucleophile, it can undergo ring-opening reactions. mdpi.com The reaction is initiated by protonation of the ring oxygen, making the adjacent carbon atoms electrophilic. In the case of (2-ethyloxolan-2-yl)methanol, the C2 and C5 positions are susceptible to nucleophilic attack. The presence of a tertiary center at C2 would favor an SN1-type mechanism, where the nucleophile attacks the more substituted carbon (C2) following the formation of a stabilized tertiary carbocation. This can lead to the formation of diol derivatives. For example, acid-catalyzed ring-opening of substituted epoxides, a related class of cyclic ethers, often proceeds with the nucleophile attacking the more substituted carbon. bartleby.com

Cycloadditions: Cycloaddition reactions typically involve unsaturated systems (molecules with π-bonds). wikipedia.orglibretexts.org The saturated oxolane ring of this compound itself cannot directly participate as a component in common cycloaddition reactions like the Diels-Alder or 1,3-dipolar cycloadditions. libretexts.orgoxfordsciencetrove.com However, if the hydroxyl group were converted into a leaving group, subsequent elimination could generate an unsaturated exocyclic double bond, which could then participate in such reactions. Alternatively, functionalization of the ring at other positions could introduce unsaturation, making cycloadditions possible.

Stereoselective Transformations and Chiral Synthesis

Assuming a chiral center at the C2 position, this compound can be a target for stereoselective synthesis or can be used as a chiral building block.

Chiral Synthesis: The synthesis of enantiomerically pure substituted tetrahydrofurans is a significant area of research, as this motif is present in many natural products. nih.gov Strategies for achieving this include:

Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation of unsaturated precursors, such as substituted dihydrofurans, can yield chiral oxolanes with high enantioselectivity. nih.gov

Kinetic Resolution: Enzymatic or chemical kinetic resolution of a racemic mixture of this compound can be employed. Lipase-mediated resolution through enantioselective acylation is a common strategy for resolving racemic alcohols. mdpi.com A fluorescence-based screening method has been developed to identify catalysts for the kinetic resolution of tertiary alcohols. acs.org

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a cyclization reaction to form the oxolane ring, after which the auxiliary is removed. wikipedia.org

Stereoselective Transformations: Once obtained in an enantiomerically pure form, the stereocenter at C2 can direct the stereochemistry of subsequent reactions on other parts of the molecule. For example, any reaction that creates a new stereocenter could be influenced by the existing chirality, potentially leading to high diastereoselectivity.

Derivatization for Advanced Analytical Characterization

For analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary for polar and low-volatility compounds containing active hydrogens, such as alcohols. libretexts.org Derivatization increases volatility, improves thermal stability, and enhances chromatographic peak shape.

Silylation: This is one of the most common derivatization methods for alcohols. libretexts.org An active hydrogen on the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com The reactivity for silylation is influenced by steric hindrance, making tertiary alcohols less reactive than primary or secondary ones, sometimes requiring harsher conditions (higher temperature, longer reaction time) for complete derivatization. sigmaaldrich.com

Acylation: Acylation converts the hydroxyl group into an ester. This is typically achieved using acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or acyl halides. libretexts.org This method also increases volatility and can introduce fluorinated groups, which enhances detectability by an electron capture detector (ECD). libretexts.org

Table 2: Common Derivatization Strategies for Alcohols in GC Analysis
MethodReagentDerivative FormedPurposeReference
SilylationBSTFA, TMCSTrimethylsilyl (TMS) EtherIncreases volatility, thermal stability sigmaaldrich.comlibretexts.org
AcylationAcetic Anhydride, Trifluoroacetic Anhydride (TFAA)Acetate Ester, Trifluoroacetate EsterIncreases volatility, enhances ECD detection (with TFAA) nih.govlibretexts.org

Role as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis

The tetrahydrofuran (B95107) ring is a core structural unit in a vast number of biologically active natural products, including annonaceous acetogenins, lignans, and polyether ionophores. nih.govwikipedia.org This makes chiral substituted tetrahydrofurans like this compound valuable building blocks in synthetic chemistry. labsolu.ca

The structure of this compound can be seen as a scaffold that can be elaborated into more complex, biologically active molecules. manchester.ac.uk For example, the hydroxyl group can be used as a handle to attach the molecule to other fragments, or it can be converted into other functional groups to facilitate further reactions. The synthesis of compounds containing the 8-hydroxyquinoline (B1678124) moiety, known for a wide range of biological activities, often involves the use of functionalized building blocks that could be derived from structures like this compound. mdpi.comnih.gov

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single step. nih.govnih.gov Many MCRs, such as the Ugi and Passerini reactions, utilize an alcohol as one of the key components. This compound, with its hydroxyl group, could potentially serve as the alcohol component in such reactions. This would allow for the direct incorporation of the 2-ethyl-oxolane moiety into diverse molecular scaffolds, providing a straightforward route to novel compounds for biological screening. rug.nl

Emerging Research Avenues and Future Prospects

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of substituted tetrahydrofurans like (2-ethyloxolan-2-yl)methanol hinges on catalytic processes that are both efficient and highly selective. Current research is moving beyond traditional catalysts to explore novel systems that offer improved performance, often under milder reaction conditions. researchgate.netresearchgate.net The goal is to maximize the yield of the desired product while minimizing energy consumption and the formation of byproducts. nih.gov

Key areas of development include:

Heterogeneous Catalysts: Materials such as zeolites and polyoxometalates are being investigated for their potential in upgrading furan (B31954) derivatives. frontiersin.org Zeolites, with their structured micropores and Brønsted acidity, offer shape-selective catalytic environments that can favor specific reaction pathways. frontiersin.org

Metal-Based Catalysts: Copper-zinc oxide (Cu-ZnO) based catalysts are favorable for methanol (B129727) synthesis via CO2 hydrogenation due to their ability to form an interface that promotes the reaction. Encapsulating copper nanoparticles within porous silicate (B1173343) crystals has been shown to inhibit their aggregation and enhance catalytic activity. Innovations in catalyst preparation and surface modification are leading to improved activity and resistance to deactivation. researchgate.net

Bifunctional Catalysts: Systems that combine different catalytic functions are being designed to perform multiple reaction steps in a single pot. For instance, a bifunctional catalyst composed of a dealuminated H-MOR zeolite and ZnO–TiO2 can tandemly perform methanol carbonylation and acetic acid hydrogenation to produce ethylene (B1197577) with high selectivity. nih.gov This approach could be adapted for the streamlined synthesis of complex tetrahydrofuran (B95107) derivatives.

Table 1: Comparison of Novel Catalytic Systems for Furan Derivative Synthesis

Catalytic SystemKey FeaturesPotential Advantages for this compound Synthesis
Zeolites Highly structured crystalline aluminosilicates with ordered micropores and Brønsted acidity. frontiersin.orgEnhanced regioselectivity and stereoselectivity due to shape-selective pores; high thermal and chemical stability. frontiersin.org
Polyoxometalates (POMs) Anionic polynuclear metal-oxo clusters with adjustable Brønsted or Lewis acidity and reducibility. frontiersin.orgTunable acidic and redox properties allowing for tailored catalytic activity; potential for use in various reaction media.
Encapsulated Nanoparticles Metal nanoparticles (e.g., Copper) enclosed within a porous matrix (e.g., silicate crystals). Prevents aggregation of active metal sites, leading to sustained high activity and longevity.
Bifunctional Catalysts Combines multiple catalytic sites (e.g., acidic and hydrogenation sites) in one material. nih.govEnables cascade or tandem reactions, reducing the number of synthetic steps, purifications, and overall waste. nih.gov

Integration with Flow Chemistry and Process Intensification Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. mdpi.com Flow chemistry offers numerous advantages, including superior control over reaction parameters, enhanced safety when dealing with hazardous reagents or unstable intermediates, and improved scalability. nih.govtue.nl For the synthesis of this compound, integrating flow methodologies could lead to more efficient, consistent, and safer production processes. tue.nl

Key aspects of this integration include:

Microreactor Technology: Utilizing micro-structured reactors allows for rapid heat and mass transfer, enabling precise temperature and pressure control. nih.gov This can lead to higher yields and selectivities by minimizing the formation of thermal degradation products.

In-line Purification and Analysis: Flow systems can be designed to include in-line purification modules and analytical tools. uc.pt This integration allows for real-time monitoring of the reaction and immediate purification of the product stream, significantly reducing downstream processing time and resources.

Process Intensification: This approach aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. tue.nl By combining reaction and separation steps into a single, continuous unit, process intensification can drastically reduce the physical footprint and environmental impact of chemical production. tue.nl

Table 2: Batch Processing vs. Continuous Flow Chemistry

FeatureBatch ProcessingContinuous Flow Chemistry
Process Control Limited control over temperature gradients and mixing.Precise control over temperature, pressure, and residence time. nih.gov
Safety Higher risk with large volumes of hazardous materials.Smaller reaction volumes enhance safety; unstable intermediates can be generated and used in situ. nih.gov
Scalability Often requires significant redevelopment for scale-up.Scalability is achieved by running the process for longer durations or in parallel. nih.gov
Efficiency Can be less efficient due to downtime between batches.Continuous operation leads to higher throughput and process efficiency. mdpi.com
Consistency Potential for batch-to-batch variability.High consistency and product quality due to stable operating conditions.

Application of Machine Learning and Artificial Intelligence in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the pace of discovery and optimization. engineering.org.cn These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. bohrium.com For a compound like this compound, AI can be instrumental in designing novel synthesis routes, predicting reaction outcomes, and elucidating complex structures.

Emerging applications in this area include:

Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose synthetic pathways for target molecules by "deconstructing" them into simpler, commercially available precursors. nih.govnih.gov These platforms learn from vast databases of known chemical reactions to suggest novel and efficient routes that a human chemist might overlook. engineering.org.cn

Reaction Prediction and Optimization: Machine learning models can predict the likely outcome of a chemical reaction, including yield and potential byproducts, based on the reactants, reagents, and conditions. openreview.netopenreview.net This predictive power allows researchers to optimize reaction conditions computationally before ever stepping into the lab, saving time and resources. Active learning, an ML strategy, can be integrated into experimental workflows to efficiently navigate extensive chemical spaces and identify high-performance catalysts and conditions. nih.gov

Structure Elucidation: AI can assist in the complex process of determining the exact structure of a molecule from analytical data, such as mass spectrometry. researchgate.netchemrxiv.org Chemistry-informed language models can translate spectral data into potential molecular structures, which can then be cross-referenced with predicted reaction products to identify unknown impurities or byproducts. mit.edu

Table 3: Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Algorithms suggest disconnection strategies to design synthetic routes from available starting materials. bohrium.comnih.govDiscovery of more efficient, cost-effective, or sustainable synthetic pathways.
Reaction Prediction Models forecast the products and yields of a reaction under specific conditions. openreview.netAccelerated optimization of reaction conditions; reduced number of required experiments.
Catalyst Design Active learning frameworks guide the experimental design of novel catalysts with desired properties. nih.govFaster development of highly active and selective catalysts for synthesis.
Structure Elucidation AI tools analyze spectral data (e.g., MS, NMR) to propose or confirm chemical structures. chemrxiv.orgmit.eduRapid identification of main products and characterization of previously unknown byproducts.

Bio-Inspired Synthesis and Biotransformations

Harnessing biological systems for chemical synthesis offers a powerful route to greener and more selective chemical production. Bio-inspired synthesis and biotransformations utilize enzymes or whole microorganisms to catalyze reactions with high specificity, often under mild, aqueous conditions. acs.org This approach is particularly promising for producing chiral molecules like this compound, where achieving high enantiomeric purity is crucial.

Future research directions include:

Enzymatic Catalysis: The use of isolated enzymes, such as lipases, oxidases, or reductases, can provide highly selective transformations. nih.gov For example, enzymatic desymmetrization of meso compounds is an efficient strategy for producing optically active alcohols that can serve as precursors to complex tetrahydrofuran derivatives. nih.gov Similarly, the biocatalytic oxidation of biomass-derived precursors like 5-(hydroxymethyl)furfural (HMF) can yield valuable furan-based monomers. acs.org

Whole-Cell Biotransformations: Employing engineered microorganisms as "cellular factories" can enable multi-step biosynthetic pathways to be performed in a single fermentation process. This avoids the need for costly enzyme isolation and purification.

De Novo Enzyme Design: Computational and machine learning tools are increasingly being used to design new enzymes with novel or enhanced catalytic activities. researchgate.net This "de novo" design could lead to the creation of enzymes specifically tailored for the synthesis of this compound or its derivatives.

Table 4: Biocatalytic Approaches for Synthesis

ApproachDescriptionKey Advantages
Enzymatic Desymmetrization An enzyme selectively reacts with one functional group of a symmetric meso compound to create a chiral product. nih.govHigh enantioselectivity; mild reaction conditions.
Biocatalytic Oxidation/Reduction Utilizes oxidoreductase enzymes to perform selective oxidation or reduction of functional groups. acs.orgHigh specificity, reducing the need for protecting groups.
Whole-Cell Bioconversion Uses living microorganisms to convert a substrate into a desired product.Can perform multiple reaction steps; cofactor regeneration is handled by the cell's metabolism.
Engineered Biosynthetic Pathways Genetic modification of microorganisms to introduce novel metabolic pathways for producing non-natural compounds. researchgate.netEnables the production of complex molecules from simple, renewable feedstocks like glucose.

Contribution to Circular Economy and Sustainable Chemistry Paradigms

The principles of sustainable chemistry and the circular economy are fundamentally reshaping the chemical industry. rsc.org These paradigms emphasize the use of renewable resources, the minimization of waste, and the design of products and processes with a reduced environmental footprint. researchgate.net this compound, particularly when derived from biomass, is well-positioned to contribute to these goals.

Key contributions include:

Renewable Feedstocks: Furan and tetrahydrofuran derivatives can be synthesized from carbohydrates found in non-food biomass, such as cellulose (B213188) and hemicellulose. mdpi.comrsc.org Utilizing these abundant and renewable raw materials reduces the reliance on fossil fuels, which is a core tenet of green chemistry. researchgate.net

Biomass Valorization: The conversion of biomass into valuable platform chemicals like furfural (B47365) and HMF, which can then be upgraded to compounds like this compound, is a key strategy for valorizing agricultural or forestry residues. mdpi.comsemanticscholar.org This aligns with the circular economy concept of transforming waste streams into valuable resources. scispace.com

Green Synthesis Routes: By integrating novel catalytic systems (Section 6.1), flow chemistry (Section 6.2), and biocatalysis (Section 6.4), the production of this compound can be made significantly more sustainable. These technologies lead to lower energy consumption, reduced solvent use, and less waste generation, fulfilling several of the 12 Principles of Green Chemistry. rsc.org

Table 5: Contribution of this compound to Sustainable Chemistry

Principle of Sustainable ChemistryRelevance to this compound
Use of Renewable Feedstocks Can be derived from biomass-based platform molecules like furfural and HMF. mdpi.comrsc.org
Catalysis Synthesis relies on efficient catalytic processes; ongoing research into novel, greener catalysts. frontiersin.org
Design for Energy Efficiency Flow chemistry and improved catalysts can reduce energy requirements for synthesis. nih.gov
Waste Prevention High-selectivity catalysts and continuous processes minimize byproduct formation and waste. nih.gov
Safer Chemistry Flow chemistry can mitigate the hazards associated with handling reactive intermediates. nih.gov

Q & A

Q. What are the established synthetic pathways for (2-ethyloxolan-2-yl)methanol, and how do reaction parameters affect product yield?

  • Methodological Answer : The synthesis typically involves ring-closing strategies or functional group modifications on pre-existing oxolane (tetrahydrofuran) derivatives. For example:
  • Epoxide alkylation : Ethyl-substituted epoxides (e.g., 2-ethyloxirane) can undergo nucleophilic attack by methanol derivatives under acidic or basic conditions to form the oxolane ring. Catalysts like BF₃·Et₂O or Lewis acids improve regioselectivity .
  • Reductive cyclization : Ethyl-containing diols may cyclize via Mitsunobu or Williamson ether synthesis, with reaction temperatures (80–120°C) and solvent polarity (THF, DMF) influencing ring stability .
    Key parameters :
  • Catalyst choice : Lewis acids enhance electrophilicity of the epoxide, while bases (e.g., K₂CO₃) favor nucleophilic substitution.
  • Temperature : Higher temperatures (>100°C) accelerate cyclization but may increase side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Ethyl group : Look for a triplet at ~1.2 ppm (CH₃) and a quartet at ~3.4 ppm (CH₂ adjacent to oxygen) .
  • Oxolane ring : Protons on the oxolane ring show complex splitting (2.5–4.0 ppm), while the methanol -OH appears as a broad peak at ~2.0 ppm (exchangeable with D₂O) .
  • IR Spectroscopy : Strong O-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretching (~1120 cm⁻¹), and C-O (alcohol) at ~1050 cm⁻¹ .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX-2018 for refinement. Key metrics: R-factor <5%, bond-length accuracy ±0.01 Å .

Advanced Research Questions

Q. How can researchers resolve conflicting data regarding the stereochemical outcomes of this compound derivatives?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane:isopropanol, 90:10). Compare retention times with standards .
  • Enzymatic assays : Incubate derivatives with epoxide hydrolases (e.g., Aspergillus niger) to probe stereospecific hydrolysis .
  • Computational modeling : Use Gaussian 16 with B3LYP/6-31G(d) to calculate energy minima for diastereomers. Compare with experimental NMR coupling constants (e.g., J-values for vicinal protons) .

Q. What experimental approaches elucidate the influence of the ethyl group on the reactivity of this compound in comparison to other alkyl-substituted analogs?

  • Methodological Answer :
  • Kinetic studies : Compare reaction rates in nucleophilic substitutions (e.g., tosylation) using methyl, propyl, and ethyl analogs. Monitor via GC-MS .
  • Steric effects : Use X-ray crystallography to measure bond angles around the ethyl group. Larger substituents increase torsional strain, reducing ring-opening reactivity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperatures) to correlate alkyl chain length with volatility .

Q. What methodologies assess the environmental stability and degradation pathways of this compound under various conditions?

  • Methodological Answer :
  • Hydrolytic degradation : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor via LC-UV for breakdown products (e.g., diols or carboxylic acids) .
  • Photolysis : Use a solar simulator (UV-Vis, 300–800 nm) to study light-induced degradation. Identify radicals via EPR spectroscopy .
  • Microbial assays : Incubate with soil microbiota (OECD 301B) to evaluate biodegradation. Measure CO₂ evolution via respirometry .

Q. How do enzyme-catalyzed reactions facilitate the study of this compound's metabolic interactions in biological systems?

  • Methodological Answer :
  • In vitro metabolism : Use liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites (e.g., hydroxylation at the ethyl group) .
  • Docking simulations : Perform AutoDock Vina analysis to predict binding affinities with epoxide hydrolases or cytochrome P450 enzymes .
  • Toxicity screening : Measure IC₅₀ in cell lines (e.g., HepG2) using MTT assays to assess cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.